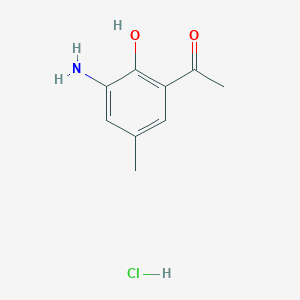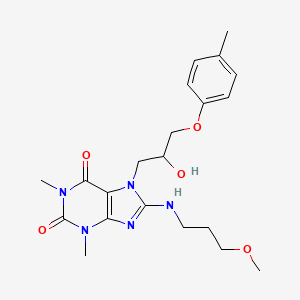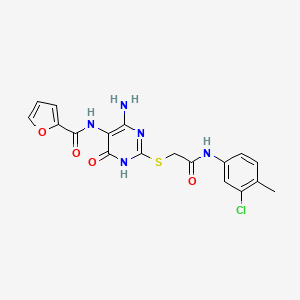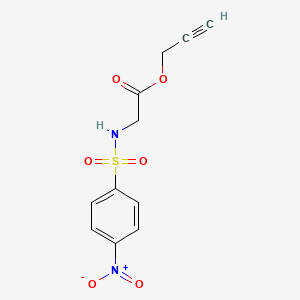
prop-2-yn-1-yl 2-(4-nitrobenzenesulfonamido)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
prop-2-yn-1-yl 2-(4-nitrobenzenesulfonamido)acetate is a chemical compound with a complex structure that includes a prop-2-ynyl group, a nitrophenyl group, and a sulfonylamino group
Mechanism of Action
Target of Action
The compound is known to participate in chemical reactions involving prop-2-ynylsulfonium salts and sulfonyl-protected β-amino ketones .
Mode of Action
Prop-2-ynyl 2-[(4-nitrophenyl)sulfonylamino]acetate interacts with its targets through a novel divergent domino annulation reaction . This reaction involves prop-2-ynylsulfonium salts and sulfonyl-protected β-amino ketones, leading to the formation of various epoxide-fused 2-methylenepyrrolidines and S-containing pyrroles .
Biochemical Pathways
The biochemical pathways affected by Prop-2-ynyl 2-[(4-nitrophenyl)sulfonylamino]acetate are related to the synthesis of epoxide-fused 2-methylenepyrrolidines and S-containing pyrroles . These compounds are produced in moderate to excellent yields, indicating the efficiency of the biochemical pathways involved .
Result of Action
The molecular and cellular effects of Prop-2-ynyl 2-[(4-nitrophenyl)sulfonylamino]acetate’s action are the production of various epoxide-fused 2-methylenepyrrolidines and S-containing pyrroles . These compounds are produced in moderate to excellent yields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of prop-2-yn-1-yl 2-(4-nitrobenzenesulfonamido)acetate typically involves the reaction of prop-2-ynyl bromide with 2-[(4-nitrophenyl)sulfonylamino]acetic acid in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like acetone . The reaction proceeds via nucleophilic substitution, where the bromide is replaced by the acetate group, forming the desired product in good yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
prop-2-yn-1-yl 2-(4-nitrobenzenesulfonamido)acetate undergoes various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The prop-2-ynyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can react with the prop-2-ynyl group under basic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted prop-2-ynyl derivatives.
Scientific Research Applications
prop-2-yn-1-yl 2-(4-nitrobenzenesulfonamido)acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
Prop-2-ynyl chloride: Similar in structure but lacks the nitrophenyl and sulfonylamino groups.
Prop-2-ynylsulfonium salts: Contains a sulfonium group instead of the sulfonylamino group.
N-(prop-2-yn-1-yl)-o-phenylenediamines: Contains a phenylenediamine group instead of the nitrophenyl group.
Uniqueness
prop-2-yn-1-yl 2-(4-nitrobenzenesulfonamido)acetate is unique due to its combination of functional groups, which confer distinct reactivity and potential applications. The presence of both the nitrophenyl and sulfonylamino groups allows for a wide range of chemical transformations and interactions, making it a valuable compound in various research and industrial contexts.
Properties
IUPAC Name |
prop-2-ynyl 2-[(4-nitrophenyl)sulfonylamino]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O6S/c1-2-7-19-11(14)8-12-20(17,18)10-5-3-9(4-6-10)13(15)16/h1,3-6,12H,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVMSEFXAOBOTTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC(=O)CNS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
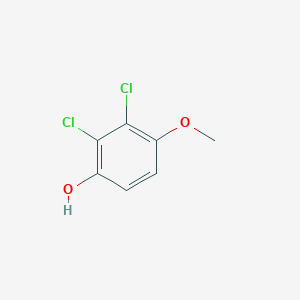
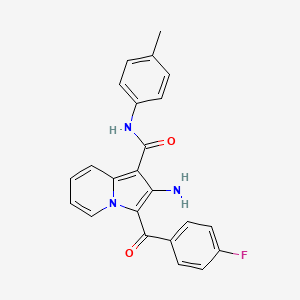

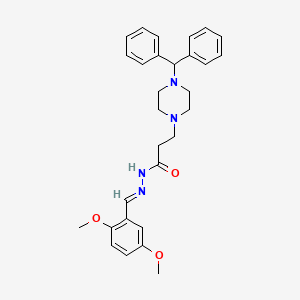
![N-(cyanomethyl)-N-cyclopropyl-3',4'-dihydro-2'H-spiro[cyclopropane-1,1'-naphthalene]-3-carboxamide](/img/structure/B2903384.png)

![ethyl 2-[4-(3-chlorophenyl)piperazino]-5-(2-thienyl)-1H-pyrrole-3-carboxylate](/img/structure/B2903388.png)

![2-(2-{[1-(2-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamido)-5-methylbenzoic acid](/img/structure/B2903390.png)
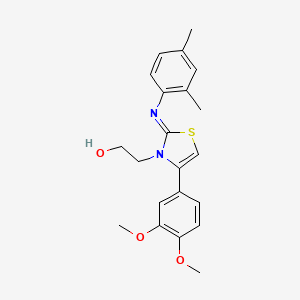
![5-((4-Ethoxy-3-methoxyphenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2903393.png)
